molecular formula C6H13NO2 B13868201 3-(Cyclopropylamino)propane-1,2-diol

3-(Cyclopropylamino)propane-1,2-diol

Cat. No.: B13868201
M. Wt: 131.17 g/mol
InChI Key: OLNRTDSZFKXCQZ-UHFFFAOYSA-N
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Description

3-(Cyclopropylamino)propane-1,2-diol is an organic compound with the molecular formula C6H13NO2 It is a derivative of propane-1,2-diol, where one of the hydrogen atoms is replaced by a cyclopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylamino)propane-1,2-diol typically involves the reaction of cyclopropylamine with an appropriate diol precursor. One common method is the nucleophilic substitution reaction where cyclopropylamine reacts with epichlorohydrin under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to control the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylamino)propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Products may include cyclopropyl ketones or aldehydes.

    Reduction: Products may include cyclopropyl alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Cyclopropylamino)propane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylamino)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, potentially inhibiting their activity. Additionally, the diol moiety can interact with other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Propane-1,2-diol: A simpler diol without the cyclopropylamino group.

    3-(Diphenylmethoxy)propane-1,2-diol: Contains a diphenylmethoxy group instead of a cyclopropylamino group.

    1,3-Propanediol: A structural isomer with hydroxyl groups on different carbon atoms.

Uniqueness

3-(Cyclopropylamino)propane-1,2-diol is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

3-(cyclopropylamino)propane-1,2-diol

InChI

InChI=1S/C6H13NO2/c8-4-6(9)3-7-5-1-2-5/h5-9H,1-4H2

InChI Key

OLNRTDSZFKXCQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC(CO)O

Origin of Product

United States

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